molecular formula C14H16N2O3 B14775035 Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate

Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate

Cat. No.: B14775035
M. Wt: 260.29 g/mol
InChI Key: BQGWPVJOZJRMIO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of an isoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1-oxo-7-isoquinolinecarboxylic acid with methylamine, followed by esterification with methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
  • Methyl 2-amino-3-(2-hydroxyquinolin-4-yl)propanoate

Uniqueness

Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 2-amino-3-(2-methyl-1-oxoisoquinolin-7-yl)propanoate

InChI

InChI=1S/C14H16N2O3/c1-16-6-5-10-4-3-9(7-11(10)13(16)17)8-12(15)14(18)19-2/h3-7,12H,8,15H2,1-2H3

InChI Key

BQGWPVJOZJRMIO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)CC(C(=O)OC)N

Origin of Product

United States

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